molecular formula C18H28ClNO4 B14678697 1-Butanone, 4-(1-piperidinyl)-1-(2,4,6-trimethoxyphenyl)-, hydrochloride CAS No. 35535-30-9

1-Butanone, 4-(1-piperidinyl)-1-(2,4,6-trimethoxyphenyl)-, hydrochloride

Cat. No.: B14678697
CAS No.: 35535-30-9
M. Wt: 357.9 g/mol
InChI Key: POLIOTNRLQFNRU-UHFFFAOYSA-N
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Description

1-Butanone, 4-(1-piperidinyl)-1-(2,4,6-trimethoxyphenyl)-, hydrochloride is a chemical compound that belongs to the class of organic compounds known as ketones. It features a butanone backbone substituted with a piperidinyl group and a trimethoxyphenyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanone, 4-(1-piperidinyl)-1-(2,4,6-trimethoxyphenyl)-, hydrochloride typically involves multi-step organic reactions. One common route might include:

    Formation of the Butanone Backbone: Starting with a butanone precursor, various functional groups are introduced through reactions such as alkylation or acylation.

    Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with the butanone intermediate.

    Attachment of the Trimethoxyphenyl Group: This step might involve electrophilic aromatic substitution or other coupling reactions to attach the trimethoxyphenyl group to the butanone backbone.

    Formation of the Hydrochloride Salt: The final compound is often converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Butanone, 4-(1-piperidinyl)-1-(2,4,6-trimethoxyphenyl)-, hydrochloride can undergo several types of chemical reactions:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to secondary alcohols.

    Substitution: The piperidinyl and trimethoxyphenyl groups can participate in substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications, though specific uses would require further research.

    Industry: Could be used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-Butanone, 4-(1-piperidinyl)-1-phenyl-, hydrochloride: Similar structure but lacks the trimethoxy groups.

    1-Butanone, 4-(1-morpholinyl)-1-(2,4,6-trimethoxyphenyl)-, hydrochloride: Similar structure but with a morpholine ring instead of piperidine.

Uniqueness

The presence of the trimethoxyphenyl group and the piperidinyl group in 1-Butanone, 4-(1-piperidinyl)-1-(2,4,6-trimethoxyphenyl)-, hydrochloride may confer unique chemical properties, such as increased lipophilicity or specific binding affinities, distinguishing it from other similar compounds.

Properties

CAS No.

35535-30-9

Molecular Formula

C18H28ClNO4

Molecular Weight

357.9 g/mol

IUPAC Name

4-piperidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride

InChI

InChI=1S/C18H27NO4.ClH/c1-21-14-12-16(22-2)18(17(13-14)23-3)15(20)8-7-11-19-9-5-4-6-10-19;/h12-13H,4-11H2,1-3H3;1H

InChI Key

POLIOTNRLQFNRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCCC2)OC.Cl

Origin of Product

United States

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